molecular formula C34H45NO8 B1672935 HAMI3379 CAS No. 712313-35-4

HAMI3379

Cat. No.: B1672935
CAS No.: 712313-35-4
M. Wt: 595.7 g/mol
InChI Key: HRJWSEPIRZRGCL-UHFFFAOYSA-N
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Description

HAMI3379 is a compound known as a cysteinyl-leukotriene receptor antagonist. It was initially developed to treat cardiovascular and inflammatory disorders. Recently, it has been repurposed for pharmacological exploitation of the orphan G protein-coupled receptor GPR17, enhancing regenerative strategies for promoting remyelination in patients .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

HAMI3379 plays a significant role in biochemical reactions by acting as an antagonist to specific receptors. It interacts with the cysteinyl-leukotriene CysLT2 receptor, inhibiting its signaling pathways. Additionally, this compound has been identified as an antagonist of the GPR17 receptor, inhibiting its signaling in human, rat, and mouse models . These interactions are crucial for its role in modulating inflammatory responses and promoting oligodendrocyte differentiation.

Cellular Effects

This compound influences various cellular processes, particularly in the context of inflammation and neuroprotection. It has been shown to promote the maturation of oligodendrocytes, which are essential for myelination in the central nervous system . By blocking the GPR17 receptor, this compound enhances the differentiation of rodent and human oligodendrocytes, thereby supporting remyelination strategies . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific receptors. As an antagonist of the CysLT2 receptor, this compound inhibits calcium mobilization induced by leukotriene D4 and leukotriene C4 . This inhibition reduces inflammatory responses and provides neuroprotective effects. Furthermore, this compound’s antagonistic action on the GPR17 receptor promotes oligodendrocyte maturation by blocking GPR17-mediated signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, promoting sustained oligodendrocyte differentiation and remyelination

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the CysLT2 receptor and promotes oligodendrocyte maturation without significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications. Studies have demonstrated that this compound can prevent decreases in body weight and neurological deficits in animal models of meningitis and cerebral ischemia .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s antagonistic action on the CysLT2 receptor influences leukotriene metabolism, reducing inflammatory responses . Additionally, this compound’s interaction with the GPR17 receptor affects metabolic flux and metabolite levels, contributing to its neuroprotective effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective action at target sites . The compound’s distribution patterns are crucial for its therapeutic efficacy, particularly in the context of neuroprotection and inflammation modulation.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns ensure its effective interaction with target receptors and biomolecules, enhancing its therapeutic potential.

Preparation Methods

The synthetic routes and reaction conditions for HAMI3379 are not extensively detailed in the available literature. it is known that this compound is synthesized through a series of organic reactions involving the formation of amide bonds and the incorporation of various functional groups. Industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield .

Chemical Reactions Analysis

HAMI3379 undergoes various chemical reactions, primarily involving its role as an antagonist. It blocks radioligand binding of leukotriene D4 to cysteinyl leukotriene receptors and antagonizes leukotriene-induced intracellular calcium mobilization. Common reagents used in these reactions include leukotriene D4 and leukotriene C4. The major products formed from these reactions are the inhibited or blocked forms of the receptors, preventing their normal function .

Comparison with Similar Compounds

HAMI3379 is unique in its dual role as an antagonist of both cysteinyl-leukotriene receptors and the orphan G protein-coupled receptor GPR17. Similar compounds include:

    Montelukast: Another cysteinyl-leukotriene receptor antagonist primarily used to treat asthma and allergic rhinitis.

    Zafirlukast: Similar to montelukast, it is used to manage asthma by blocking leukotriene receptors.

    Pranlukast: Another leukotriene receptor antagonist used in the treatment of asthma.

This compound stands out due to its additional activity on GPR17, making it a valuable compound for research in neurobiology and regenerative medicine .

Properties

IUPAC Name

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h13-18,23,25,27-28H,1-12,19-22H2,(H,35,36)(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWSEPIRZRGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCCOC2=CC=C(C=C2)CCCOC3=C(C=C(C=C3)C(=O)O)C(=O)NC4CCCC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439859
Record name HAMI3379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712313-35-4
Record name HAMI3379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of HAMI3379 and how does its action affect downstream signaling?

A: this compound acts as a potent and selective antagonist of the cysteinyl leukotriene receptor 2 (CysLT2). [] While the exact downstream signaling pathways affected by this compound are still being investigated, research suggests its influence on various cellular processes. For instance, in human mast cells, this compound effectively blocked LTD4-induced CSF2 mRNA expression, indicating its ability to modulate gene transcription. [] Further studies have demonstrated this compound's ability to suppress the NLRP3 inflammasome/pyroptosis pathway, highlighting its potential role in mitigating neuroinflammation. []

Q2: How effective is this compound in comparison to other CysLT2 antagonists?

A: this compound stands out as the first potent and selective CysLT2 receptor antagonist characterized. [] This selectivity is crucial as it allows researchers to delineate the specific roles of CysLT2 receptors in various physiological and pathological conditions, which was previously difficult due to a lack of specific antagonists.

Q3: Can this compound influence the progression of cancer metastasis?

A: Research suggests that this compound might indirectly impact cancer metastasis by influencing platelet function. While this compound itself does not directly target cancer cells, it was found to be ineffective in inhibiting the mitogenic action of human platelets on breast cancer cells. [] This observation suggests that its influence on metastasis is likely mediated through its interaction with the CysLT2 receptor on platelets, though more research is needed to fully understand this mechanism.

Q4: What is the role of this compound in oligodendrocyte differentiation?

A: this compound has shown promise in promoting oligodendrocyte differentiation by blocking GPR17. [] While the exact mechanisms remain under investigation, this discovery opens new avenues for developing therapies targeting neurological disorders characterized by impaired oligodendrocyte function.

Q5: Are there any in vivo studies demonstrating the therapeutic potential of this compound?

A: Yes, this compound has demonstrated promising results in preclinical animal models. For instance, in a gerbil model of post-stroke depression (PSD), this compound administration significantly improved neurological scores and reduced depression-like behaviors. [] These findings highlight its potential as a therapeutic agent for neurological conditions and warrant further investigation in clinical trials.

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